![molecular formula C33H44O17 B597601 (2S,3R,4S,5R,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol CAS No. 136997-64-3](/img/structure/B597601.png)
(2S,3R,4S,5R,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol
Overview
Description
(-)-Syringaresnol-4-O-β -D-apiofuranosyl-(1→ 2)-β -D-glucopyranoside is a lignan found in Albizia julibrissin.
Scientific Research Applications
Solubility Studies
The solubility of compounds similar to the specified chemical structure has been a subject of study. For instance, Zhang et al. (2012) investigated the solubility of protocatechuic aldehyde and related compounds in ethanol–water solutions, finding that solubilities vary with temperature and ethanol mass fraction (Zhang et al., 2012).
Synthesis and Cytotoxicity
Research by Meilert et al. (2004) involved the synthesis of C15 polyketide spiroketals, a group to which the specified compound is related. They examined the stereo- and enantioselectivity of these syntheses, and their cytotoxicity against cancer cell lines (Meilert et al., 2004).
Molecular Study of Analog Compounds
Aydın & Özpozan (2020) conducted a detailed study on quercetin 3-D-galactoside (Q3G), a molecule similar to the specified compound. They used DFT/B3LYP methods for conformer optimization and studied the molecule's HOMO–LUMO energy gaps, providing insights into its structural and electronic properties (Aydın & Özpozan, 2020).
Isomerisation Studies
The stereoselective isomerisation of compounds similar to the specified molecule has been researched, as seen in work by Giles et al. (1996). Their study focused on the isomerisation of dioxolanes and the temperature-dependent formation of different products, providing insights into the chemical behavior of similar complex molecules (Giles et al., 1996).
Synthesis of Complex Molecules
Gerber & Vogel (2001) explored the stereoselective synthesis of complex molecules, including 8-oxabicyclooctane derivatives and asymmetric syntheses of hepturonic acid derivatives. This research contributes to understanding the synthetic pathways and potential applications of similar complex organic compounds (Gerber & Vogel, 2001).
properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44O17/c1-41-18-5-14(6-19(42-2)23(18)36)26-16-10-46-27(17(16)11-45-26)15-7-20(43-3)28(21(8-15)44-4)49-31-25(38)29(24(37)22(9-34)48-31)50-32-30(39)33(40,12-35)13-47-32/h5-8,16-17,22,24-27,29-32,34-40H,9-13H2,1-4H3/t16-,17-,22-,24-,25-,26+,27+,29+,30+,31+,32+,33-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKNBLZWFVIWPC-RKEBKKKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC5C(C(C(C(O5)CO)O)OC6C(C(CO6)(CO)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C(=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@](CO6)(CO)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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